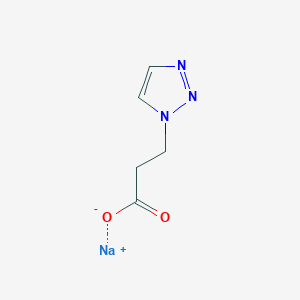

3-(1H-1,2,3-トリアゾール-1-イル)プロパノエートナトリウム

説明

Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate is a useful research compound. Its molecular formula is C5H6N3NaO2 and its molecular weight is 163.11 g/mol. The purity is usually 95%.

The exact mass of the compound sodium 3-(1H-1,2,3-triazol-1-yl)propanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality sodium 3-(1H-1,2,3-triazol-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium 3-(1H-1,2,3-triazol-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗炎症作用

3-(1H-1,2,3-トリアゾール-1-イル)プロパノエートナトリウム誘導体は、様々な炎症性疾患の治療において大きな可能性を秘めていることが明らかになっています。 これらの化合物は、抗炎症作用で知られるより広範な化合物群の一部です .

抗菌活性

これらの化合物は、幅広い抗菌活性も示します。これらは、抗菌剤、抗真菌剤、抗結核剤として使用されてきました。 これらの構造は、様々な種類の細菌感染症に対抗する際に、大きな汎用性を発揮します .

がん研究

がん研究では、特定の1,2,3-トリアゾール誘導体が、様々な癌細胞株に対して強力な抗増殖効果を示すことが明らかになっています。 これは、3-(1H-1,2,3-トリアゾール-1-イル)プロパノエートナトリウムが、新しい抗がん剤の開発において貴重な化合物となり得ることを示唆しています .

創薬

1,2,3-トリアゾールのユニークな特性により、創薬において貴重な存在となっています。 これらは、効力の向上や副作用の軽減など、特定の目的の効果を持つ化合物の作成に使用できます .

材料科学

これらの化合物は、特定の特性を持つ新しい材料の開発に使用できる安定した構造を形成できるため、材料科学分野で応用されています .

生体共役と化学生物学

3-(1H-1,2,3-トリアゾール-1-イル)プロパノエートナトリウムは、生体分子同士または固体支持体に生体分子を結合させる生体共役に使用できます。 これは、生物学的システムの研究を行う化学生物学において有用です .

農業用途

農業では、トリアゾールから誘導されたトリアゾリウム塩は、ナノおよび繊維ベースの材料の抗菌特性を強化できる添加剤として有望視されています .

抗酸化作用

最近の研究では、トリアゾール化合物の抗酸化作用も注目されています。 この特性は、細胞を酸化ストレスから保護するのに役立ち、様々な健康関連分野で重要な役割を果たす可能性があります .

作用機序

Target of Action

Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate primarily targets the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide. Inhibition of this enzyme can lead to a decrease in the production of stomach acid, making it a potential target for the treatment of conditions like ulcers and glaucoma .

Mode of Action

The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in the compound contributes to its overall activity . This interaction results in the inhibition of the enzyme, thereby disrupting its normal function .

Result of Action

The primary result of the action of Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate is the inhibition of the Carbonic Anhydrase-II enzyme . This inhibition can lead to a decrease in the production of stomach acid and intraocular fluid, potentially providing therapeutic benefits in conditions like ulcers and glaucoma .

生化学分析

Biochemical Properties

Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 1,2,3-triazoles are known to exhibit high chemical stability and strong dipole moments, which facilitate their interactions with biomolecules . Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate can form hydrogen bonds and mimic amide bonds, making it a versatile compound in biochemical studies .

Cellular Effects

Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable interactions with cellular proteins can lead to changes in cell function and behavior . For example, it may modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of sodium 3-(1H-1,2,3-triazol-1-yl)propanoate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with them. This interaction can lead to changes in gene expression and protein function . The strong dipole moment and hydrogen bonding ability of the compound play a crucial role in its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 3-(1H-1,2,3-triazol-1-yl)propanoate can change over time. The compound is known for its high stability, which means it does not degrade easily under acidic or basic conditions . Long-term studies have shown that the compound can maintain its activity and continue to influence cellular functions over extended periods .

Dosage Effects in Animal Models

The effects of sodium 3-(1H-1,2,3-triazol-1-yl)propanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular processes and potential toxicity .

Metabolic Pathways

Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s ability to mimic amide bonds allows it to participate in biochemical reactions that are crucial for cellular metabolism .

Transport and Distribution

Within cells and tissues, sodium 3-(1H-1,2,3-triazol-1-yl)propanoate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s strong dipole moment and hydrogen bonding ability facilitate its transport across cellular membranes .

Subcellular Localization

Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and cellular processes .

特性

IUPAC Name |

sodium;3-(triazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Na/c9-5(10)1-3-8-4-2-6-7-8;/h2,4H,1,3H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDDHLAYOKFQAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181458-20-7 | |

| Record name | sodium 3-(1H-1,2,3-triazol-1-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

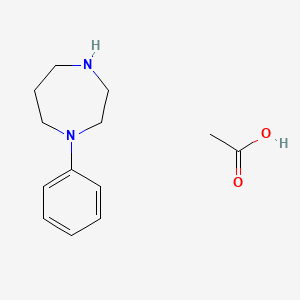

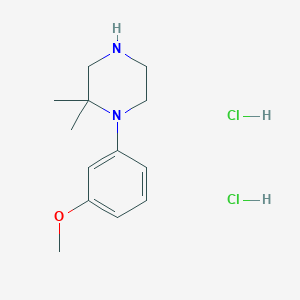

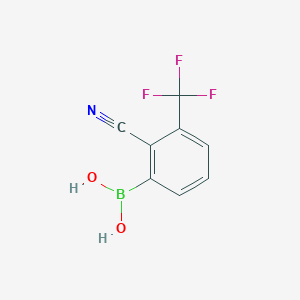

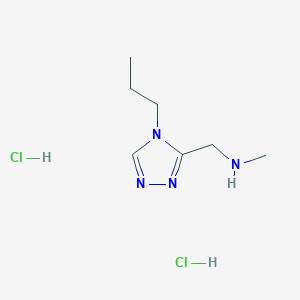

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)

![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)

![2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide](/img/structure/B1462995.png)